Selenium trioxide

Oxidation State Inorganic Synthesis Redox Chemistry

Select Selenium trioxide for its unique +6 oxidation state, enabling single-step synthesis of selenic acid and selenates—avoiding the extra oxidation required with SeO₂. Its strong Lewis acidity and oxidizing power surpass H₂SO₄, making it ideal for demanding organic transformations and photovoltaic thin-film deposition. High-purity (≥95%) material is essential for reproducible results. Note: thermodynamically unstable above 185°C; store under dry, inert conditions.

Molecular Formula SeO3
O3Se
Molecular Weight 126.97 g/mol
CAS No. 13768-86-0
Cat. No. B077119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenium trioxide
CAS13768-86-0
SynonymsDioxide, Selenium
Monoxide, Selenium
Oxide, Selenium
Oxides, Selenium
selenium dioxide
Selenium Monoxide
selenium oxide
Selenium Oxides
selenium trioxide
Trioxide, Selenium
Molecular FormulaSeO3
O3Se
Molecular Weight126.97 g/mol
Structural Identifiers
SMILESO=[Se](=O)=O
InChIInChI=1S/O3Se/c1-4(2)3
InChIKeyVFLXBUJKRRJAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Selenium Trioxide (CAS 13768-86-0): Properties and Baseline Characteristics for Procurement


Selenium trioxide (SeO₃) is an inorganic compound of selenium in its highest oxidation state (+6) [1]. It is a white, hygroscopic crystalline solid with a tetragonal crystal structure [1][2]. Its density is 3.44 g/cm³, and it melts at 118.35°C before decomposing at approximately 180°C [1]. The compound is very soluble in water and organic solvents, reacting vigorously with water to form selenic acid (H₂SeO₄) [1][3]. Selenium trioxide is of academic and industrial interest primarily as a strong oxidizing agent, a Lewis acid, and a precursor to Se(VI) compounds [1][4].

Why Selenium Trioxide Cannot Be Simply Substituted by Other Selenium Oxides or Group 16 Trioxides


Selenium trioxide (SeO₃) occupies a unique position in the selenium oxide family due to its +6 oxidation state, which imparts distinct thermodynamic, acidic, and oxidative properties compared to the more common selenium dioxide (SeO₂) [1]. Unlike its sulfur analog (SO₃), SeO₃ is thermodynamically unstable and decomposes above 185°C, requiring specialized handling and storage conditions [1][2]. Furthermore, while SeO₃ chemically resembles SO₃, it does not behave like tellurium trioxide (TeO₃), which is insoluble in water and structurally different [3]. These differences mean that substituting SeO₃ with a lower oxide (e.g., SeO₂) or a different group 16 trioxide would fundamentally alter reaction pathways, product profiles, or material properties in target applications. The quantitative evidence below demonstrates why this compound must be specifically selected for its intended use.

Quantitative Differentiation of Selenium Trioxide Against Key Comparators


Higher Oxidation State (+6) Enables Distinct Reaction Pathways Compared to Selenium Dioxide (+4)

Selenium trioxide (SeO₃) contains selenium in the +6 oxidation state, whereas the more common selenium dioxide (SeO₂) is in the +4 oxidation state [1]. This difference in oxidation state fundamentally alters their reactivity and product profiles. SeO₃ acts as a stronger oxidizing agent and is a precursor to selenates (SeO₄²⁻), while SeO₂ leads to selenites (SeO₃²⁻) [1]. The +6 state of SeO₃ is essential for applications requiring high-valent selenium, such as the synthesis of selenic acid or selenate salts, which cannot be directly obtained from SeO₂ without additional oxidation steps [1][2].

Oxidation State Inorganic Synthesis Redox Chemistry

Thermodynamic Instability and Decomposition at 185°C Differentiates SeO₃ from Stable SO₃

Selenium trioxide is thermodynamically unstable and decomposes to selenium dioxide (SeO₂) and oxygen above 185°C, with a reaction enthalpy (ΔH) of -54 kJ/mol for the decomposition: 2 SeO₃ → 2 SeO₂ + O₂ [1][2]. In contrast, sulfur trioxide (SO₃) is a stable compound under similar conditions and does not spontaneously decompose to SO₂ and O₂ [1][2]. This instability dictates specific handling, storage, and processing conditions for SeO₃, including the avoidance of elevated temperatures during synthesis and use .

Thermal Stability Inorganic Chemistry Material Synthesis

Selenic Acid (from SeO₃) Exhibits Stronger Acidity (pKa₂ = 1.7) than Selenious Acid (from SeO₂, pKa = 2.46)

Selenium trioxide reacts with water to form selenic acid (H₂SeO₄), a strong dibasic acid with a second dissociation constant (pKa₂) of 1.7 [1]. In contrast, selenium dioxide dissolves in water to form selenious acid (H₂SeO₃), which is a weaker acid with a reported pKa of 2.46 [2]. This difference of approximately 0.76 pKa units indicates that selenic acid is a significantly stronger proton donor, which can influence reaction rates, equilibria, and corrosion potential in aqueous systems [1][3].

Acid Strength Aqueous Chemistry Selenic Acid

Selenic Acid (from SeO₃) is a More Powerful Oxidizing Agent than Sulfuric Acid (from SO₃)

Selenic acid (H₂SeO₄), the hydration product of SeO₃, is described as a more powerful oxidizing agent than sulfuric acid (H₂SO₄) [1]. While quantitative redox potentials for the specific half-reactions in non-standard conditions are not provided in the source literature, the qualitative ranking is consistent with periodic trends and observed reactivity. This enhanced oxidizing capability makes SeO₃ and its derivatives valuable in synthetic applications where a stronger oxidant than H₂SO₄ is required, such as in the oxidation of certain organic substrates or the preparation of high-valent selenium compounds [1][2].

Oxidizing Power Redox Potential Selenic Acid

SeO₃ Chemically Resembles SO₃ but Differs Fundamentally from TeO₃ in Water Solubility and Structure

Selenium trioxide (SeO₃) is very soluble in water and reacts to form selenic acid, exhibiting chemical behavior that resembles sulfur trioxide (SO₃) rather than tellurium trioxide (TeO₃) [1][2]. In contrast, TeO₃ is described as an orange-yellow solid that is insoluble in water, and therefore its chemistry is fundamentally different from that of SeO₃ and SO₃ [1][3]. Additionally, SeO₃ forms a cyclic tetrameric structure (SeO₃)₄ in the solid state, while SO₃ exists in several polymeric forms (γ-SO₃, β-SO₃, α-SO₃) and TeO₃ adopts distinct polymorphs (α-TeO₃, β-TeO₃) [1][4].

Chemical Behavior Group 16 Oxides Solubility

SeO₃ Enables Direct Synthesis of Selenates, Bypassing the Oxidation Steps Required from SeO₂

Selenium trioxide serves as a direct precursor to selenic acid (H₂SeO₄) and selenate salts (e.g., K₂SeO₄) through simple dissolution or reaction [1]. In contrast, obtaining selenates from selenium dioxide (SeO₂) requires an additional oxidation step, typically using strong oxidants like hydrogen peroxide [2]. For example, K₂SeO₄ can be prepared by reacting SeO₃ with SO₃, whereas from SeO₂, one would first need to oxidize it to H₂SeO₄ before neutralization [1][3]. This synthetic shortcut can reduce processing steps, improve atom economy, and minimize the use of auxiliary oxidizing agents in industrial or laboratory preparations.

Synthetic Utility Selenate Salts Precursor

Recommended Application Scenarios for Selenium Trioxide Based on Quantitative Differentiation


Synthesis of Selenic Acid and Selenate Salts for High-Valent Selenium Chemistry

Selenium trioxide is the most direct precursor to selenic acid (H₂SeO₄) and its salts (selenates). As demonstrated in Section 3 (Evidence_Item 6), SeO₃ can be hydrated or reacted with bases to yield Se(VI) compounds in a single step, avoiding the additional oxidation required when starting from SeO₂. This is particularly valuable in laboratories and industries producing selenate-based oxidizing agents or specialty chemicals. The stronger acidity of H₂SeO₄ (pKa₂ = 1.7, Evidence_Item 3) and its powerful oxidizing nature (Evidence_Item 4) further justify the use of SeO₃ in these syntheses [1][2].

Research on Thermally Labile Oxidizing Agents and Controlled Decomposition Processes

The thermodynamic instability of SeO₃, which decomposes to SeO₂ and O₂ above 185°C (Evidence_Item 2), makes it a candidate for applications where a controlled release of oxygen or a transition from Se(VI) to Se(IV) is desired. This behavior is distinct from the stable SO₃. Researchers studying thermal decomposition mechanisms, or those needing an oxidant that leaves a specific residue (SeO₂), should select SeO₃ over other trioxides. Its use in solid-state reactions or as a precursor for mixed-valence selenium oxides (e.g., Se₂O₅) relies on this property [3].

Materials Science: Precursor for Photoelectric and Photovoltaic Thin Films

Selenium trioxide is cited as a key component in the manufacture of photoelectric cells and solar energy devices [4][5]. While specific deposition parameters are proprietary, the high oxidation state and solubility of SeO₃ in organic solvents [6] likely facilitate its use as a precursor for selenium-containing thin films via solution-based deposition or chemical vapor deposition. The unique +6 oxidation state (Evidence_Item 1) may allow for the formation of films with distinct electronic properties compared to those derived from SeO₂. Procurement of high-purity SeO₃ is essential for achieving reproducible film quality in photovoltaic research and development.

Organic Synthesis Where Stronger Oxidation than H₂SO₄ is Required

Selenic acid, derived from SeO₃, is a more potent oxidizing agent than sulfuric acid (Evidence_Item 4). This property makes SeO₃ a valuable reagent in organic transformations that demand a strong oxidant capable of converting alcohols to carbonyls, cleaving alkenes, or oxidizing sensitive functional groups. The difference in oxidative power can be the deciding factor between reaction success and failure. Furthermore, the similarity of SeO₃ chemistry to SO₃ (Evidence_Item 5) allows chemists familiar with sulfur trioxide chemistry to apply analogous protocols while benefiting from enhanced redox activity [1][2].

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